molecular formula C8H9ClN2O B3243457 6-chloro-N-ethylpyridine-2-carboxamide CAS No. 157328-18-2

6-chloro-N-ethylpyridine-2-carboxamide

Cat. No.: B3243457
CAS No.: 157328-18-2
M. Wt: 184.62 g/mol
InChI Key: OYNOGWLQIBQBLP-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9ClN2O. It is characterized by the presence of a chloro group at the 6th position, an ethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethylpyridine-2-carboxamide typically involves the reaction of 6-chloronicotinic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethylpyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are applied.

Major Products Formed

Scientific Research Applications

6-Chloro-N-ethylpyridine-2-carboxamide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Employed in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinic Acid: Shares the chloro group at the 6th position but lacks the ethyl and carboxamide groups.

    N-Ethylpyridine-2-carboxamide: Lacks the chloro group at the 6th position.

    6-Chloro-2-pyridinecarboxamide: Lacks the ethyl group attached to the nitrogen atom.

Uniqueness

6-Chloro-N-ethylpyridine-2-carboxamide is unique due to the combination of its chloro, ethyl, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-chloro-N-ethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNOGWLQIBQBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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